4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a dioxido-2,3-dihydrothiophen moiety and a p-tolyl group contributes to its unique properties. The molecular formula can be represented as C15H18N2O4S.
- Opioid Receptor Agonism : Research indicates that this compound may act as an agonist at the κ-opioid receptor (KOR). KOR agonists have been associated with analgesic effects and potential use in treating pain without the addictive properties of traditional opioids .
- Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The specific pathways involved typically include apoptosis induction and cell cycle arrest .
Case Studies
- Analgesic Effects : A study published in 2013 evaluated the analgesic properties of sulfonamide derivatives in animal models. The findings suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide demonstrated significant pain relief comparable to standard analgesics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains .
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Opioid Receptor Agonism | Kappa opioid receptor activation | |
Antimicrobial | Inhibition of folate synthesis | |
Anticancer | Induction of apoptosis |
Comparative Analysis with Related Compounds
Compound Name | KOR Agonist | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
4-(N,N-dimethylsulfamoyl)-N-(p-tolyl)benzamide | Yes | Moderate | Yes |
Sulfanilamide | Yes | High | Limited |
Trimethoprim | No | High | Moderate |
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-15-4-8-17(9-5-15)22(18-12-13-28(24,25)14-18)20(23)16-6-10-19(11-7-16)29(26,27)21(2)3/h4-13,18H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYEKVRJXMINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.